molecular formula C25H17FN2O4S2 B328388 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE

Cat. No.: B328388
M. Wt: 492.5 g/mol
InChI Key: PWKHNTRDACMFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of the benzisothiazole and thienylmethyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thienylmethyl group may enhance the compound’s binding affinity and specificity, while the fluorobenzoate ester can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenol
  • 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
  • 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid

Uniqueness

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE is unique due to its combination of a benzisothiazole moiety with a thienylmethyl group and a fluorobenzoate ester This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds

Properties

Molecular Formula

C25H17FN2O4S2

Molecular Weight

492.5 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(thiophen-2-ylmethyl)amino]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C25H17FN2O4S2/c26-22-9-3-1-7-20(22)25(29)32-18-13-11-17(12-14-18)28(16-19-6-5-15-33-19)24-21-8-2-4-10-23(21)34(30,31)27-24/h1-15H,16H2

InChI Key

PWKHNTRDACMFGA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CS3)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5F

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CS3)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5F

Origin of Product

United States

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